- Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichlorideBulletin des Societes Chimiques Belges, 1988, 97(10), 787-9,
Cas no 92-82-0 (Phenazine)

Phenazine structure
Nome del prodotto:Phenazine
Phenazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenazine
- DIBENZO[B,E]PYRAZINE
- Dibenzo-p-diazine
- Phenazine Dibenzo[b,e]pyrazine
- PHENAZINE, FOR FLUORESCENCE
- Phenazine,ZoneRefined
- 9,10-diazaanthracene
- Acridizine
- Azophenylene
- dibenzo{b,e}pyrazine
- Dibenzoparadiazine
- Dibenzopyrazine
- EINECS 202-193-9
- Phenazine, 98%
- 2JHR6K463W
- PCNDJXKNXGMECE-UHFFFAOYSA-N
- phenazine beta-polymorph
- MLS000584128
- KSC236A6R
- WLN: T C666 BN INJ
- HMS2270D07
- NSC13157
- BDBM50131720
- NSC 13157
- EN300-19686
- AC-16674
- PHENAZINE [MI]
- BP-12524
- MFCD00005023
- CU-01000131491-2
- CS-W017193
- DTXSID2059069
- C21476
- H11310
- CHEBI:36674
- SY010011
- AB00572675-08
- NS00010829
- SCHEMBL9049
- P-2340
- NCGC00245795-01
- NSC-13157
- AKOS002276063
- BRN 0126500
- SMR000112237
- EU-0033385
- 5-23-08-00389 (Beilstein Handbook Reference)
- AS-14846
- Z104474738
- InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- P0082
- VU0085282-1
- AMY25819
- Q419781
- AI3-00065
- FT-0658438
- 92-82-0
- UNII-2JHR6K463W
- CHEMBL119870
- HY-W016477
-
- MDL: MFCD00005023
- Inchi: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- Chiave InChI: PCNDJXKNXGMECE-UHFFFAOYSA-N
- Sorrisi: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2
- BRN: 0126500
Proprietà calcolate
- Massa esatta: 180.06900
- Massa monoisotopica: 180.068748
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 25.8
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: Ago incolore o giallastro come cristalli
- Densità: 1.1836 (rough estimate)
- Punto di fusione: 174.0 to 178.0 deg-C
- Punto di ebollizione: 360 ºC
- Punto di infiammabilità: 160.3±11.7 °C
- Indice di rifrazione: 1.5200 (estimate)
- Solubilità: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 25.78000
- LogP: 2.78300
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
- Merck: 7217
- Solubilità: È quasi insolubile in acqua, leggermente solubile in etanolo, etere e benzene e solubile in acidi inorganici per formare una soluzione da giallo a rosso.
- pka: 1.20(at 20℃)
- Sensibilità: Sensibile all'umidità
Phenazine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H401
- Dichiarazione di avvertimento: P273-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: R22;R68
- Istruzioni di sicurezza: S22-S24/25-S36/37
- RTECS:SG1360000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R22; R68
- TSCA:Yes
Phenazine Dati doganali
- CODICE SA:29163900
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Phenazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P225A-25g |
Phenazine |
92-82-0 | 98% | 25g |
¥175.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-1g |
Phenazine |
92-82-0 | 99.0%(LC) | 1g |
¥205.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-5g |
Phenazine |
92-82-0 | 99.0%(LC) | 5g |
¥455.0 | 2022-05-30 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119367-1g |
Phenazine |
92-82-0 | 99%(GC) | 1g |
¥ 158.8 | 2024-07-19 | |
eNovation Chemicals LLC | Y1317604-5G |
phenazine |
92-82-0 | 97% | 5g |
$85 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208162-10g |
Phenazine, |
92-82-0 | 10g |
¥489.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59930-1g |
Phenazine |
92-82-0 | 1g |
¥36.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 240993-1g |
Phenazine |
92-82-0 | 95% | 1g |
¥ 220 | 2022-04-26 | |
TRC | P295383-10g |
Phenazine |
92-82-0 | 10g |
$ 64.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D370206-1kg |
Phenazine |
92-82-0 | 97% | 1kg |
$1200 | 2023-09-03 |
Phenazine Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt; 4 - 24 h, 120 °C
Riferimento
- Synthesis of substituted phenazines via palladium-catalyzed aryl ligationHeterocycles, 2012, 84(2), 1345-1353,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Synthesis of haptens and pyrocyanin conjugate antibodies and immunochemical method for detecting infections caused by pseudomonas aeruginosa, Spain, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Glucose , Potassium persulfate Solvents: Water ; 6 h, 40 °C
Riferimento
- K2S2O8 activation by glucose at room temperature for the synthesis and functionalization of heterocycles in waterChemical Communications (Cambridge, 2021, 57(68), 8437-8440,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Picolinic acid , Tetrabutylammonium bromide , Copper sulfate Solvents: Water ; 30 h, 120 °C; 120 °C → rt
Riferimento
- Method for preparing phenazine compounds by catalyzing o-halogenated anilines in water phase, China, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid ; overnight, rt
Riferimento
- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclizationTetrahedron Letters, 2020, 61(46),,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ; 30 min, 100 °C
Riferimento
- Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation, China, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Calcium oxide Solvents: Nitrogen ; 40 min, 600 °C
Riferimento
- Synthesis of carbazole, acridine, phenazine, 4H-benzo[def]carbazole and their derivatives by thermal cyclization reaction of aromatic aminesJournal of Heterocyclic Chemistry, 2004, 41(1), 1-6,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
Riferimento
- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxidesChemical Communications (Cambridge, 2015, 51(32), 7035-7038,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 16 h, 110 °C
Riferimento
- Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and PyridoquinoxalinesEuropean Journal of Organic Chemistry, 2013, 2013(36), 8330-8335,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide , Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ; 10 min, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
Riferimento
- Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst, India, , ,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile
Riferimento
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitronesChemische Berichte, 1990, 123(3), 647-8,
Synthetic Routes 19
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ; 30 h, 140 °C
Riferimento
- Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in waterJournal of Organometallic Chemistry, 2012, 705, 75-78,
Phenazine Raw materials
- 2-Aminodiphenylamine
- 5,10-dihydro-Phenazine
- Pyocyanin
- 3-Bromobenzene-1,2-diamine
- 2-Iodoaniline
- 5H-Dibenzo[b,e][1,4]diazepine, 10,11-dihydro-
- Phenazine, 5-oxide
- Phenazine, 5,10-dioxide
Phenazine Preparation Products
Phenazine Letteratura correlata
-
Leilei Li,Long Chen,Yuehua Wen,Tengfei Xiong,Hong Xu,Wenfeng Zhang,Gaoping Cao,Yusheng Yang,Liqiang Mai,Hao Zhang J. Mater. Chem. A 2020 8 26013
-
Carlos de la Cruz,Antonio Molina,Nagaraj Patil,Edgar Ventosa,Rebeca Marcilla,Andreas Mavrandonakis Sustainable Energy Fuels 2020 4 5513
-
Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837
-
5. Raman spectra-based structural classification analysis of quinoidal and derived molecular systemsArthur P. Pena,Renata G. Almeida,Jo?o Luiz Campos,Hélio F. Dos Santos,Eufranio N. da Silva Júnior,Ado Jorio Phys. Chem. Chem. Phys. 2022 24 1183
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Fornitori consigliati
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